3,4-Dichloromethylphenidate

Description

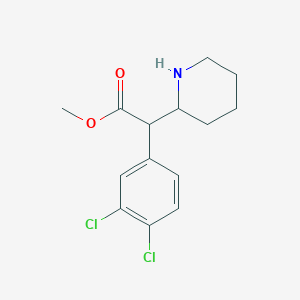

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)-2-piperidin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMAYKVHWKRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658831 | |

| Record name | 3,4-Dichloromethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-68-8 | |

| Record name | Methyl α-(3,4-dichlorophenyl)-2-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloromethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dichloromethylphenidate (3,4-CTMP) on Monoamine Transporters

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3,4-Dichloromethylphenidate (3,4-CTMP), a potent synthetic analogue of methylphenidate, at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Synthesizing data from key in vitro pharmacological studies, this document details the molecular interactions, binding affinities, and functional consequences of 3,4-CTMP engagement with these critical regulators of monoaminergic neurotransmission. We present detailed, field-proven experimental protocols for assessing transporter inhibition, including radioligand uptake assays and fast-scan cyclic voltammetry, to provide researchers and drug development professionals with a robust framework for investigating novel psychoactive compounds. The data presented herein solidifies 3,4-CTMP's classification as a potent and selective catecholamine reuptake inhibitor with a distinct pharmacological profile compared to its parent compound, methylphenidate.

Introduction: The Emergence of a Potent Methylphenidate Analogue

This compound (also known as 3,4-DCMP) is a synthetic stimulant of the phenidate class, structurally derived from methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The addition of two chlorine atoms at the 3 and 4 positions of the phenyl ring significantly alters the molecule's pharmacological properties. This modification results in a greatly increased affinity and potency at both the dopamine and norepinephrine transporters.[1] The 3,4-dichloro moiety is thought to more closely mimic the 3,4-dihydroxy group of endogenous catecholamines like dopamine and norepinephrine, enhancing its interaction with the respective transporter binding sites.[1]

Initially investigated in the 1990s as a potential therapeutic for cocaine abuse, 3,4-CTMP has since emerged as a designer drug or new psychoactive substance (NPS) sold in gray markets.[2] Its potent psychostimulant effects are primarily driven by its action as a dopamine and norepinephrine reuptake inhibitor.[3] By blocking these transporters, 3,4-CTMP increases the extracellular concentrations and prolongs the signaling of dopamine and norepinephrine in the synaptic cleft. This guide will dissect the specific interactions of 3,4-CTMP with DAT, NET, and SERT, providing the quantitative data and methodological context necessary for a thorough understanding of its mechanism of action.

Molecular Interaction and Pharmacological Profile

The primary mechanism of action for 3,4-CTMP is the inhibition of monoamine reuptake, particularly at DAT and NET. Unlike substrate-type releasers such as amphetamine, 3,4-CTMP functions as a "cocaine-like" inhibitor, blocking the transporter channel without inducing reverse transport (efflux) of the neurotransmitter.[4][5]

Potency at Monoamine Transporters

Quantitative analysis of 3,4-CTMP's interaction with human monoamine transporters has been conducted using in vitro neurotransmitter uptake inhibition assays in Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective transporters. These experiments are foundational for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.

The data from these assays reveal that 3,4-CTMP is a highly potent inhibitor at both NET and DAT, while displaying significantly weaker activity at SERT.[4] This profile indicates a strong selectivity for catecholamine transporters over the serotonin transporter, which is a common characteristic of methylphenidate and its analogues.[4]

Data Presentation: Transporter Inhibition Profile

The following table summarizes the in vitro potency of 3,4-CTMP at the human dopamine, norepinephrine, and serotonin transporters.

| Compound | Transporter | Inhibition Potency (IC₅₀) [nM] | DAT/SERT Selectivity Ratio | Reference |

| This compound | hDAT | 34 ± 4 | >1147 | [4] |

| hNET | 4.2 ± 0.9 | >9285 | [4] | |

| hSERT | >39000 | - | [4] | |

| Methylphenidate (for comparison) | hDAT | 80 ± 10 | 500 | [4] |

| hNET | 50 ± 10 | 800 | [4] | |

| hSERT | >40000 | - | [4] | |

| Cocaine (for comparison) | hDAT | 510 ± 50 | 2.9 | [4] |

| hNET | 1500 ± 200 | 0.9 | [4] | |

| hSERT | 1400 ± 100 | - | [4] |

Data derived from Luethi et al., 2018, using [³H]-neurotransmitter uptake inhibition assays in transfected HEK293 cells.

The data clearly illustrates that 3,4-dichlorination dramatically increases potency at both DAT (over 2-fold) and especially NET (over 10-fold) compared to methylphenidate.[4] The compound's negligible activity at SERT results in a highly selective catecholaminergic profile.

Functional Consequences of Transporter Inhibition

The potent inhibition of DAT and NET by 3,4-CTMP translates to significant functional effects on neurotransmitter dynamics in the brain. Ex vivo studies using Fast-Scan Cyclic Voltammetry (FSCV) in rat brain slices provide real-time measurement of these changes.

In slices of the nucleus accumbens, a brain region critical for reward and motivation, 3,4-CTMP dose-dependently increases the amount of dopamine released following electrical stimulation.[2] At concentrations of 0.1 and 1 µM, 3,4-CTMP enhanced evoked dopamine efflux by approximately 6-fold, an effect significantly greater than that of methylphenidate.[2] Similarly, in the bed nucleus of the stria terminalis, 3,4-CTMP (10 µM) increased evoked norepinephrine efflux by approximately 2-fold.[1]

Crucially, these studies confirm that 3,4-CTMP does not increase basal (unstimulated) levels of dopamine or norepinephrine, reinforcing its classification as a pure reuptake inhibitor rather than a releasing agent.[1]

Experimental Methodologies: A Practical Guide

The characterization of a compound like 3,4-CTMP relies on a suite of validated in vitro and ex vivo assays. As a Senior Application Scientist, it is imperative to not only understand the data but also the causality behind the experimental design. The protocols described below are self-validating systems designed for accuracy and reproducibility.

Methodology 1: Neurotransmitter Uptake Inhibition Assay

This assay directly measures the functional consequence of a compound's interaction with the transporter: its ability to block the uptake of the native neurotransmitter. It is the gold standard for determining the IC₅₀ values presented in Section 2.2.

Principle: HEK293 cells are genetically engineered to stably express a high density of a single human monoamine transporter (hDAT, hNET, or hSERT). These cells are then incubated with a radiolabeled neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin). In the absence of an inhibitor, the cells will actively take up the radiolabel. In the presence of an inhibitor like 3,4-CTMP, this uptake is blocked in a concentration-dependent manner. The amount of radioactivity inside the cells is then measured, allowing for the calculation of the IC₅₀ value.

Step-by-Step Protocol: [³H]-Neurotransmitter Uptake Inhibition in Transfected HEK293 Cells

-

Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate growth medium supplemented with a selection antibiotic (e.g., G418) to ensure continued transporter expression. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

-

Cell Preparation: On the day of the assay, detach cells from the culture flask using a non-enzymatic cell dissociation solution. Resuspend the cells in a Krebs-Ringer Bicarbonate Buffer at a density of approximately 3 million cells/mL.

-

Compound Preparation: Prepare serial dilutions of 3,4-CTMP and reference compounds (e.g., methylphenidate, cocaine) in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Incubation: In a 96-well plate, add the cell suspension. Pre-incubate the cells with the various concentrations of the test compounds for 10 minutes at room temperature. This allows the inhibitor to bind to the transporters.

-

Initiate Uptake: Add the radiolabeled neurotransmitter ([³H]-DA, [³H]-NE, or [³H]-5-HT) at a final concentration near its Km value (typically ~5 nM) to initiate the uptake reaction. Incubate for an additional 10 minutes.

-

Terminate Uptake: Terminate the reaction by separating the cells from the buffer. This is efficiently done by centrifugation of the 96-well plate through a layer of silicone oil. The cell pellet passes through the oil, while the aqueous buffer containing unbound radioligand remains on top.

-

Quantification: Aspirate the buffer and oil. Lyse the cells in the pellet and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific uptake by including wells with a saturating concentration of a known potent inhibitor (e.g., 10 µM mazindol for DAT).

-

Subtract non-specific counts from all other measurements.

-

Normalize the data, setting the uptake in the absence of inhibitor to 100%.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[6]

-

Diagram: Neurotransmitter Uptake Inhibition Workflow

Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.

Methodology 2: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

This electrochemical technique provides a real-time measurement of changes in neurotransmitter concentrations in brain tissue, offering a powerful assessment of a drug's functional impact in a more physiologically relevant system.

Principle: A carbon-fiber microelectrode is placed in a specific brain region within an ex vivo brain slice (e.g., nucleus accumbens). A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s). This causes neurotransmitters like dopamine to oxidize and reduce at the electrode surface, generating a measurable current that is specific to the analyte. A stimulating electrode is used to evoke neurotransmitter release from presynaptic terminals. By measuring the current before and after the application of 3,4-CTMP, one can quantify its effect on both the amount of neurotransmitter released and the rate of its reuptake.

Step-by-Step Protocol: FSCV in Acute Rodent Brain Slices

-

Animal Preparation: Anesthetize a rodent (e.g., adolescent male rat) and rapidly decapitate.

-

Brain Extraction & Slicing: Quickly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Prepare coronal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome.

-

Slice Recovery: Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 1 hour to allow for recovery.

-

Recording Setup: Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at 32°C.

-

Electrode Placement: Under a microscope, lower a carbon-fiber microelectrode and a bipolar stimulating electrode into the target brain region (e.g., nucleus accumbens core).

-

Baseline Recording: Apply single electrical pulses (e.g., once every 5 minutes) to evoke dopamine release. Record the resulting oxidation current using FSCV software until a stable baseline response is achieved.

-

Drug Application: Switch the perfusion to ACSF containing a known concentration of 3,4-CTMP (e.g., 0.1 µM, 1 µM, 10 µM).

-

Post-Drug Recording: Continue to evoke and record neurotransmitter release every 5 minutes to observe the effect of the drug. The peak height of the signal reflects the amount of released neurotransmitter, while the decay rate is related to the uptake kinetics. An increase in peak height and a slowing of the decay rate are indicative of reuptake inhibition.

-

Data Analysis:

-

Analyze the collected current vs. time plots.

-

Quantify the peak current amplitude and the rate of signal decay (often modeled to estimate Vmax and Km of uptake).

-

Compare the post-drug values to the stable baseline to determine the percentage change in evoked efflux.[2]

-

Diagram: Fast-Scan Cyclic Voltammetry (FSCV) Workflow

Caption: Workflow for ex vivo Fast-Scan Cyclic Voltammetry experiments.

Conclusion and Future Directions

The evidence presented in this guide firmly establishes this compound as a potent and selective dopamine and norepinephrine reuptake inhibitor. The 3,4-dichloro substitution confers a significantly higher potency compared to its parent compound, methylphenidate, particularly at the norepinephrine transporter.[4] Its mechanism of action is characterized by a competitive blockade of the transporter, leading to increased and prolonged synaptic concentrations of these key catecholamines, without inducing transporter-mediated efflux.[1][4]

For researchers in drug development, the distinct pharmacological profile of 3,4-CTMP—high potency at DAT and NET with negligible SERT activity—highlights the profound impact that targeted chemical modifications can have on transporter affinity and selectivity. The methodologies detailed herein provide a validated roadmap for the in vitro and ex vivo characterization of novel CNS-active compounds. Future research should aim to elucidate the in vivo pharmacokinetics and behavioral pharmacology of 3,4-CTMP to fully correlate its potent in vitro profile with its psychoactive and reinforcing effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 3,4-Dichloromethylphenidate (3,4-DCMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloromethylphenidate (3,4-DCMP) is a synthetic molecule belonging to the substituted phenethylamine and phenidate classes.[1] As a structural analog of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), 3,4-DCMP has garnered interest within the research community.[1][2] Its unique 3,4-dichloro substitution on the phenyl ring significantly alters its pharmacological profile compared to its parent compound, leading to a longer duration of action and increased potency.[3] This guide provides a comprehensive overview of the critical physicochemical properties and solubility characteristics of 3,4-DCMP, offering foundational knowledge for its application in research and drug development.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective use in a laboratory setting. These properties influence everything from storage and handling to the design of analytical methods and formulation strategies.

Molecular Structure and Identification

The chemical structure of 3,4-DCMP is characterized by a piperidine ring and a methyl ester group attached to a carbon atom, which is also bonded to a 3,4-dichlorinated phenyl ring.[1]

Diagram: Chemical Structure of this compound (3,4-DCMP)

A 2D representation of the 3,4-DCMP molecule.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | PubChem[4] |

| Molecular Weight | 302.2 g/mol | PubChem[4] |

| IUPAC Name | methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)acetate | PubChem[4] |

| CAS Number | 1400742-68-8 | Wikipedia[3] |

| Melting Point (HCl salt) | 214 °C | Bluelight.org[5] |

Expert Insight: The presence of the two chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity and resistance to metabolic degradation compared to methylphenidate, contributing to its longer half-life.[3] The melting point provided is for the hydrochloride salt, which is a common form for amine-containing pharmaceuticals to improve stability and handling.

pKa and logP: The Cornerstones of Drug Behavior

The acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base. For 3,4-DCMP, the piperidine nitrogen is basic and will be protonated at physiological pH. An accurate pKa value is crucial for predicting its ionization state in different biological compartments, which in turn affects its solubility and ability to cross cell membranes.

logP (Partition Coefficient): The logP value is a measure of a compound's lipophilicity, or its preference for a lipid (non-polar) environment versus an aqueous (polar) one. A higher logP indicates greater lipophilicity. This property is a key determinant of a drug's ability to cross the lipid bilayers of cell membranes.

Predicted logP: Based on its chemical structure, the calculated logP (cLogP) for 3,4-DCMP is estimated to be in the range of 3.5 - 4.5 . This higher logP value compared to methylphenidate (logP ≈ 2.6) is a direct consequence of the two chlorine atoms, which increase the molecule's non-polar character.

Expert Insight: The combination of a basic pKa and a relatively high logP suggests that at physiological pH (around 7.4), a significant portion of 3,4-DCMP will be in its ionized, more water-soluble form. However, the non-ionized form will be sufficiently lipophilic to facilitate passage across the blood-brain barrier.

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. It dictates the choice of solvents for in vitro assays and is a key consideration for developing oral or injectable drug products.

Aqueous Solubility

Anecdotal reports suggest that 3,4-DCMP has low solubility in water. This is consistent with its chemical structure, which features a large, non-polar aromatic ring system. The hydrochloride salt form of 3,4-DCMP is expected to have significantly higher aqueous solubility compared to the freebase due to the ionization of the piperidine nitrogen.

Expert Insight: For a basic compound like 3,4-DCMP, aqueous solubility will be highly pH-dependent. At lower pH values (more acidic conditions), the compound will be predominantly in its protonated, more soluble form. As the pH increases towards and beyond the pKa, the un-ionized, less soluble freebase will predominate, leading to a decrease in solubility.

Solubility in Organic Solvents

Given its lipophilic nature, 3,4-DCMP is expected to be soluble in a range of organic solvents. While specific quantitative data for 3,4-DCMP is limited, the solubility of the structurally similar methylphenidate provides a useful reference.

| Solvent | Predicted Solubility of 3,4-DCMP | Reference Solubility of Methylphenidate HCl |

| Methanol | Freely Soluble | Freely Soluble |

| Ethanol | Soluble | Soluble (29.3 mg/mL)[6] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Freely Soluble |

| Acetonitrile | Soluble | Data not available |

| Chloroform | Soluble | Soluble |

| Water | Sparingly Soluble (as HCl salt) | Soluble (18.6 mg/mL)[6] |

Expert Insight: The dichlorination of the phenyl ring in 3,4-DCMP is likely to enhance its solubility in non-polar organic solvents compared to methylphenidate, while potentially further reducing its aqueous solubility in its freebase form. For experimental work, DMSO is an excellent initial choice for preparing stock solutions due to its ability to dissolve a wide range of compounds.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of research findings, it is essential to employ well-validated experimental protocols for determining key physicochemical parameters.

Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.

Diagram: Workflow for pKa Determination

A step-by-step workflow for determining the pKa of 3,4-DCMP.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 3,4-DCMP and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure initial solubility.

-

Initial pH Adjustment: Adjust the pH of the solution to a value at least 2 pH units below the expected pKa to ensure the amine is fully protonated. This can be achieved by adding a small amount of a strong acid like hydrochloric acid.

-

Titration: Slowly add a standardized solution of a strong base (e.g., sodium hydroxide) in small, precise increments.

-

pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest slope (the inflection point). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Protocol for Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Diagram: Workflow for Shake-Flask Solubility Determination

References

early discovery and development of dichlorinated methylphenidate analogs

An In-Depth Technical Guide to the Early Discovery and Development of Dichlorinated Methylphenidate Analogs

Executive Summary

Methylphenidate, widely known as Ritalin, has been a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) for decades.[1][2] Its mechanism of action, primarily as a dopamine and norepinephrine reuptake inhibitor, has also made it a valuable chemical scaffold for research into novel central nervous system stimulants. This guide provides a detailed exploration of the early-stage research and development of a specific, highly potent class of its derivatives: the dichlorinated methylphenidate analogs. Driven by the search for potential cocaine antagonists and a deeper understanding of the dopamine transporter (DAT), researchers systematically modified the methylphenidate structure, leading to the discovery of compounds with significantly enhanced potency and duration of action.[3][4] This document details the synthetic strategies, the critical structure-activity relationships (SAR) uncovered, and the pharmacological profiling that defined this line of inquiry. We will focus specifically on 3,4-dichloromethylphenidate (3,4-DCMP), a prototypical analog that is orders of magnitude more potent than its parent compound, to illustrate the principles and methodologies of the field.[3] This guide is intended for researchers and professionals in drug development, offering insights into the causal relationships behind experimental design in medicinal chemistry.

Introduction: The Rationale for Methylphenidate Analog Development

The clinical use of methylphenidate since 1955 provided a rich history of its effects and safety profile.[5] Its therapeutic action stems from blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), increasing the synaptic concentrations of these key neurotransmitters.[6][7] This mechanism is shared with cocaine, which made the methylphenidate structure an excellent starting point for developing potential medications for cocaine abuse.[8][9] The core scientific objective was to design analogs that could block cocaine's binding to the DAT but with a different pharmacokinetic and pharmacodynamic profile, potentially acting as partial agonists or antagonists with lower abuse liability.[3][10] This quest necessitated a systematic exploration of how structural modifications, particularly to the phenyl ring, would influence binding affinity and functional activity at monoamine transporters.

Part I: Synthesis and Chemical Development

The development of novel analogs is fundamentally rooted in synthetic chemistry. The early exploration of dichlorinated methylphenidate analogs relied on robust and adaptable synthetic routes that allowed for the creation of a diverse library of compounds for pharmacological testing.

The Foundational Synthetic Strategy

A key synthetic approach reported in the literature involves the alkylation of anions derived from various substituted phenylacetonitriles with 2-bromopyridine.[3] This method is advantageous because it allows for the introduction of a wide variety of substituents onto the phenyl ring by simply starting with the appropriately substituted phenylacetonitrile. Subsequent chemical transformations then build the characteristic piperidine and methyl ester moieties of the final methylphenidate analog.

The critical importance of stereochemistry was recognized early on. Methylphenidate has two chiral centers, leading to four possible stereoisomers.[11] Pharmacological studies consistently demonstrated that the threo-diastereomers are significantly more potent as dopamine reuptake inhibitors than their corresponding erythro counterparts.[3][7] Therefore, synthetic and purification efforts were specifically aimed at isolating the (±)-threo racemic mixture for primary evaluation.

Protocol 1: General Synthesis of Substituted Threo-Methylphenidate Analogs

This protocol is a generalized representation of the synthetic methodology described in seminal studies for creating a library of phenyl-substituted methylphenidate analogs.[3]

Step 1: Synthesis of Substituted α-(2-pyridyl)phenylacetonitrile

-

To a solution of sodium hydride (NaH) in dry dimethylformamide (DMF), add the desired substituted phenylacetonitrile dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir for 30 minutes to ensure the complete formation of the phenylacetonitrile anion.

-

Add a solution of 2-bromopyridine in DMF to the reaction mixture.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography to yield the substituted α-(2-pyridyl)phenylacetonitrile.

Step 2: Hydrolysis and Esterification

-

Hydrolyze the nitrile product from Step 1 to the corresponding carboxylic acid using a strong acid (e.g., concentrated H₂SO₄) in an aqueous solution under reflux.

-

After cooling, neutralize the reaction mixture and extract the acid.

-

Esterify the resulting ritalinic acid analog to the methyl ester using methanol (CH₃OH) with a catalyst such as thionyl chloride (SOCl₂) or by performing a Fischer esterification with sulfuric acid.[12]

Step 3: Reduction of the Pyridine Ring

-

Reduce the pyridine ring of the methyl ester intermediate to a piperidine ring via catalytic hydrogenation.

-

Dissolve the compound in an appropriate solvent (e.g., ethanol or acetic acid) and subject it to hydrogenation using a catalyst such as platinum(IV) oxide (PtO₂) under hydrogen gas pressure.

-

The reduction typically yields a mixture of threo and erythro diastereomers.

Step 4: Isomer Separation

-

Separate the desired threo diastereomer from the less active erythro diastereomer using column chromatography on silica gel.

-

The separation is crucial as the biological activity resides almost exclusively in the threo form.[3]

Part II: Pharmacological Characterization & Structure-Activity Relationships (SAR)

With a library of synthetic analogs in hand, the next critical phase was to characterize their pharmacological activity to build a robust structure-activity relationship (SAR) model. The primary focus was on their interaction with the dopamine transporter.

The Core Objective: Probing the Monoamine Transporters

The initial screening of novel methylphenidate analogs relied on two fundamental in vitro assays to quantify their potency at the DAT.

-

Binding Affinity Assay: This assay measures how strongly a compound binds to the transporter protein. It is typically a competitive binding experiment where the novel compound's ability to displace a known radiolabeled ligand (a "radioligand") from the transporter is measured. The result is often expressed as an IC₅₀ (inhibitory concentration 50%) or a Kᵢ (inhibition constant).

-

Uptake Inhibition Assay: This assay measures the functional effect of the compound on the transporter's ability to clear dopamine from the synapse. It uses synaptosomes (isolated nerve terminals) and measures the inhibition of the uptake of radiolabeled dopamine. This provides a measure of the compound's functional potency as a reuptake inhibitor.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

This generalized protocol is based on methodologies used in foundational SAR studies of methylphenidate analogs.[3][13]

-

Tissue Preparation: Prepare rat striatal tissue, which is rich in dopamine transporters. Homogenize the tissue in a suitable buffer (e.g., sucrose buffer) and centrifuge to obtain a crude membrane preparation (the P2 pellet).

-

Assay Setup: In assay tubes, combine the membrane preparation, a known concentration of a DAT-selective radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (the dichlorinated methylphenidate analog).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 0-4°C) for a set period to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Non-specific binding is determined in the presence of a high concentration of a known DAT blocker like cocaine. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

The Impact of Dichlorination: SAR Analysis

Systematic substitution on the phenyl ring of the threo-methylphenidate scaffold revealed clear and compelling structure-activity relationships.[3][14]

-

Positional Importance: Substitution at the ortho (2') position was detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the optimal conformation for binding to the DAT.[3][13] In contrast, substitutions at the meta (3') and para (4') positions were well-tolerated and often led to increased potency.[3]

-

Electronic Effects: The addition of electron-withdrawing groups, particularly halogens (F, Cl, Br, I), to the meta and/or para positions consistently resulted in higher binding affinity and functional potency compared to the parent methylphenidate.[3][14] Conversely, electron-donating groups tended to cause a slight decrease in potency.[3]

-

The Dichloro-Advantage: The most potent compound identified in early studies was the 3,4-dichloro (meta,para-dichloro) analog.[3] This specific substitution pattern proved to be optimal. The rationale is twofold: first, the electron-withdrawing nature of the chlorine atoms enhances binding; second, the 3,4-disubstituted pattern may mimic the 3,4-dihydroxy substitution of endogenous catecholamines like dopamine and norepinephrine, leading to a more favorable interaction with their respective transporters.[15]

| Compound | DAT Binding IC₅₀ (nM) [³H]WIN 35,428 | DA Uptake IC₅₀ (nM) | Potency vs. Methylphenidate (Uptake) |

| (±)-threo-Methylphenidate | 137 | 143 | 1.0x |

| (±)-threo-p-Chloro-MPH | 30 | 48 | ~3.0x |

| (±)-threo-m-Chloro-MPH | 15 | 36 | ~4.0x |

| (±)-threo-p-Bromo-MPH | 23 | 42 | ~3.4x |

| (±)-threo-m-Bromo-MPH | 7 | 25 | ~5.7x |

| (±)-threo-3,4-Dichloro-MPH | 13 | 4.5 | ~32x |

| Data synthesized from Deutsch et al. (1996), Journal of Medicinal Chemistry.[3] |

Part III: In-Depth Profile of this compound (3,4-DCMP)

The standout result of the early SAR studies was this compound (3,4-DCMP, also known as 3,4-CTMP).[6] Its pharmacological profile demonstrated a significant leap in potency and a distinct character compared to the parent compound.

Enhanced Potency and Duration

As shown in the table above, 3,4-DCMP is approximately 32 times more potent than methylphenidate at inhibiting dopamine uptake in vitro.[3] Animal studies later confirmed its high potency, showing it to be roughly seven times more potent than methylphenidate in behavioral assays.[6] Furthermore, the dichloro substitution on the phenyl ring increases the molecule's resistance to metabolic degradation by cytochrome P450 enzymes.[15] This reduced rate of metabolism results in a significantly longer biological half-life and duration of action, extending from the 4-6 hours typical of methylphenidate to as long as 6-18 hours for 3,4-DCMP.[15][16]

Pharmacological Selectivity

Like methylphenidate, 3,4-DCMP is a potent reuptake inhibitor at both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] Its affinity for these two transporters is significantly higher than that of methylphenidate. Some reports suggest that the bulky 3,4-dichloro-phenyl structure also confers a moderate affinity for the serotonin transporter (SERT), an activity that is generally negligible for methylphenidate and most other phenidates.[15] This potential for serotonergic activity makes its profile more complex than that of a classical DAT/NET inhibitor, although this finding is not universally reported across all studies.[13]

Conclusion and Future Perspectives

The represent a classic case study in medicinal chemistry, demonstrating how systematic structural modification of a known therapeutic agent can lead to compounds with dramatically enhanced potency and altered pharmacological profiles. The identification of 3,4-DCMP as a highly potent, long-acting dopamine reuptake inhibitor was a significant achievement, providing researchers with a powerful tool to probe the function of the dopamine transporter.[3] These studies successfully validated a pharmacophore model where electron-withdrawing substituents at the 3 and 4 positions of the phenyl ring are key to high affinity.

While this line of research was initially aimed at developing potential therapeutics for cocaine addiction, the high potency and long duration of action of compounds like 3,4-DCMP also made them attractive on the illicit market.[7][17] Their later emergence as "designer drugs" underscores the dual-use potential of potent neuropharmacological agents and highlights the continuous need for vigilance and regulation in the field of psychoactive substance research.

References

- 1. ADHD & Pharmacotherapy: Past, Present and Future: A Review of the Changing Landscape of Drug Therapy for Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History and Medication Timeline for ADHD [verywellmind.com]

- 3. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of stimulants to treat ADHD: transdermal methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry:this compound - HandWiki [handwiki.org]

- 7. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Cathinone Analogues Structurally Related to the Central Stimulant Methylphenidate as Dopamine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]

- 12. omicsonline.org [omicsonline.org]

- 13. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. psychonautwiki.org [psychonautwiki.org]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Neurochemical Profile of 3,4-Dichloromethylphenidate

Executive Summary: Defining 3,4-DCMP

This compound (3,4-DCMP), often referred to in literature and online forums as 3,4-CTMP, is a synthetic psychostimulant and a structural analog of methylphenidate (Ritalin®).[1][2][3][4][5] It has emerged as a new psychoactive substance (NPS), sold as a "research chemical" or "designer drug".[1][3][6] Its core chemical scaffold is a piperidine ring attached to a phenyl group, characteristic of the phenidate class.[5] This guide provides a comprehensive in vitro neurochemical characterization of 3,4-DCMP, focusing on its interactions with monoamine transporters, the causality behind its potent activity, and the validated experimental protocols used for its assessment. The data presented herein reveals 3,4-DCMP as a highly potent and selective catecholamine reuptake inhibitor with a significantly longer duration of action than its parent compound, methylphenidate.

Caption: Overview of 3,4-DCMP's identity and core pharmacological properties.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism through which 3,4-DCMP exerts its psychostimulant effects is the inhibition of monoamine transporters. Specifically, it binds to and blocks the dopamine transporter (DAT), the norepinephrine transporter (NET), and, to a much lesser extent, the serotonin transporter (SERT).[4][5][7] This blockade prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.[4][5]

Crucially, in vitro studies confirm that 3,4-DCMP, like methylphenidate and cocaine, acts as a pure reuptake inhibitor and does not induce reverse transport or efflux of monoamines, a mechanism characteristic of amphetamine-type stimulants.[1][3][7] This distinction is fundamental to its pharmacological classification and predicted subjective effects.

Caption: Mechanism of action of 3,4-DCMP at the catecholaminergic synapse.

Quantitative In Vitro Profile: Binding Affinities & Functional Potency

The neurochemical profile of 3,4-DCMP is defined by its high affinity and functional potency at DAT and NET, coupled with significantly lower activity at SERT. This selectivity for catecholamine transporters is a hallmark of the methylphenidate class.

Monoamine Transporter Inhibition Potency

Functional assays measuring the inhibition of neurotransmitter uptake provide a direct assessment of a compound's potency. The half-maximal inhibitory concentrations (IC₅₀) quantify the concentration of 3,4-DCMP required to block 50% of monoamine uptake activity. Data from studies using human embryonic kidney 293 (HEK 293) cells transfected with human monoamine transporters reveal the potent and selective nature of 3,4-DCMP.

Table 1: Comparative Monoamine Transporter Inhibition (IC₅₀, µM)

| Compound | DAT Inhibition (IC₅₀) | NET Inhibition (IC₅₀) | SERT Inhibition (IC₅₀) | DAT/SERT Ratio | Source |

|---|---|---|---|---|---|

| 3,4-DCMP | 0.08 µM | 0.04 µM | >100 µM | >1250 | [7] |

| Methylphenidate | 0.21 µM | 0.09 µM | >100 µM | >476 | [7] |

| Cocaine | 0.48 µM | 0.28 µM | 1.55 µM | 3.2 |[7] |

Causality Insight: The data clearly demonstrates that 3,4-DCMP is a more potent inhibitor of both DAT and NET than its parent compound, methylphenidate.[7] Its selectivity for DAT over SERT is over 1250-fold, indicating a pharmacological profile dominated by dopamine and norepinephrine activity with negligible direct serotonergic effects at typical concentrations.[7] This profile is predictive of strong stimulant effects with a high abuse liability.[7]

Functional Neurotransmitter Efflux

Fast cyclic voltammetry (FCV) in rat brain slices provides a real-time measure of neurotransmitter release and reuptake, offering a functional readout of transporter inhibition in a native tissue environment.

Table 2: Effect on Electrically Evoked Neurotransmitter Efflux (Fold Increase vs. Baseline)

| Compound (Concentration) | Dopamine Efflux (Nucleus Accumbens) | Norepinephrine Efflux (BNST¹) | Source |

|---|---|---|---|

| 3,4-DCMP (0.1 - 1 µM) | ~6-fold | ~2-fold | [1][2][3] |

| Methylphenidate (10 µM) | ~4-fold | ~2-fold |[1][2][3] |

¹Bed Nucleus of the Stria Terminalis

Expertise & Experience: The FCV data corroborates the cell-based assays, confirming that 3,4-DCMP is functionally more potent at enhancing dopamine efflux than methylphenidate, achieving a greater effect at a lower concentration.[1][3] The ~6-fold increase in evoked dopamine release is substantial and underscores its powerful stimulant properties and high potential for addiction.[1][3] The modest ~2-fold increase in norepinephrine efflux is consistent across both 3,4-DCMP and methylphenidate.[1][3]

Structure-Activity Relationship (SAR)

The enhanced potency of 3,4-DCMP relative to methylphenidate is a direct consequence of the dichlorination at the 3 and 4 positions of the phenyl ring.

-

Increased Transporter Affinity: The 3,4-dichloro substitution creates a molecular conformation that more closely mimics the 3,4-dihydroxy (catechol) group found on the endogenous neurotransmitters dopamine and norepinephrine.[8] This structural mimicry results in a higher binding affinity for DAT and NET.[8]

-

Metabolic Stability: This halogenation also increases the molecule's resistance to metabolic degradation, leading to a significantly longer biological half-life and duration of action compared to methylphenidate.[8]

Quantitative structure-activity relationship (QSAR) studies on methylphenidate analogs confirm that the addition of electron-withdrawing groups, such as halogens, at the 3' or 4' positions of the phenyl ring generally leads to improved DAT binding affinity.[9][10]

Validated Experimental Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay

To ensure trustworthiness and reproducibility, a standardized protocol for determining the functional potency (IC₅₀) of a test compound like 3,4-DCMP at monoamine transporters is essential. The following protocol describes a common and robust method using rat brain synaptosomes.

Objective

To determine the IC₅₀ values of 3,4-DCMP for the inhibition of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin uptake into rat brain synaptosomes.[6]

Materials

-

Biological: Rat brain tissue (striatum for DAT, hippocampus/cortex for NET, whole brain minus striatum for SERT).

-

Radiochemicals: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

-

Test Compound: this compound HCl.

-

Reference Inhibitors: GBR-12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Buffers: Krebs-Ringer-HEPES buffer.

-

Equipment: Scintillation counter, glass fiber filters, vacuum filtration manifold, tissue homogenizer.

Step-by-Step Methodology

-

Synaptosome Preparation (Self-Validating System):

-

Euthanize rats via approved methods and rapidly dissect the required brain regions on ice.

-

Homogenize tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals containing transporters).

-

Wash and resuspend the synaptosome pellet in assay buffer. Protein concentration is determined to ensure consistent loading across experiments.

-

Causality: This procedure isolates the presynaptic terminals, providing a preparation rich in functional monoamine transporters while removing confounding cellular components.

-

-

Uptake Assay Procedure:

-

Aliquot synaptosomes into assay tubes.

-

Pre-incubate the synaptosomes for 10 minutes at 37°C with a range of concentrations of 3,4-DCMP (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle.

-

Initiate the uptake reaction by adding a fixed, low concentration of the respective radiolabeled neurotransmitter (e.g., 5 nM [³H]dopamine).[6]

-

Causality: Pre-incubation allows the test compound to bind to the transporters before the substrate is introduced, ensuring a competitive inhibition paradigm.

-

-

Termination and Separation:

-

After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

-

Causality: Rapid filtration and washing are critical to separate the radioligand that has been transported into the synaptosomes from the free radioligand in the buffer. The short incubation time ensures measurement of the initial rate of uptake.

-

-

Quantification and Data Analysis:

-

Place the filters into scintillation vials with scintillation fluid.

-

Quantify the radioactivity retained on the filters (representing transported neurotransmitter) using a liquid scintillation counter.

-

Define Total Uptake: Radioactivity in the absence of any inhibitor.

-

Define Non-Specific Uptake: Radioactivity in the presence of a high concentration of a selective reference inhibitor (e.g., GBR-12909 for DAT).

-

Calculate Specific Uptake: Total Uptake - Non-Specific Uptake.

-

Plot the percentage of specific uptake against the log concentration of 3,4-DCMP.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

Conclusion

The in vitro neurochemical profile of this compound establishes it as a formidable psychostimulant. Its defining characteristics are its potent inhibitory activity at the dopamine and norepinephrine transporters, exceeding that of its parent compound, methylphenidate.[1][3][7] The 3,4-dichloro substitution on the phenyl ring is the key structural modification responsible for this enhanced potency and its extended duration of action.[8] Its high selectivity for catecholamine transporters over the serotonin transporter results in a pharmacological profile that is highly predictive of significant abuse liability.[1][7] The methodologies outlined in this guide represent the gold standard for characterizing such compounds, providing a robust framework for future research and regulatory evaluation.

References

- 1. In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Neurochemical Assessment of Methylphenidate and Its "Legal High" Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis [frontiersin.org]

- 4. Chemistry:this compound - HandWiki [handwiki.org]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Probing the Molecular Interactions of 3,4-Dichloromethylphenidate: A Technical Guide to Receptor Binding Affinity Studies

This guide provides an in-depth exploration of the receptor binding affinity of 3,4-dichloromethylphenidate (3,4-DCMP), a potent psychoactive compound and analog of methylphenidate. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological profile of 3,4-DCMP and presents comprehensive, field-proven protocols for its characterization. Our focus is on empowering research through a deep understanding of the causality behind experimental choices and ensuring the generation of robust, reproducible data.

Introduction: The Significance of 3,4-DCMP in Neuropharmacology

This compound (also known as 3,4-CTMP) is a stimulant drug that has garnered significant interest within the scientific community due to its potent effects on the central nervous system.[1][2] Structurally related to methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), 3,4-DCMP exhibits a distinct pharmacological profile characterized by its high affinity for and potent inhibition of the dopamine (DAT) and norepinephrine (NET) transporters.[1][2][3][4] Understanding the precise binding affinities of 3,4-DCMP at these and other neuroreceptors is crucial for elucidating its mechanism of action, predicting its physiological and psychological effects, and assessing its therapeutic potential and abuse liability.[5][6] The 3,4-dichloro substitution on the phenyl ring significantly enhances its affinity for both DAT and NET compared to its parent compound, methylphenidate.[5][7] This guide will delve into the experimental methodologies required to precisely quantify these interactions.

Pharmacological Profile: A High-Affinity Ligand for Monoamine Transporters

The primary mechanism of action for 3,4-DCMP is the inhibition of monoamine reuptake, leading to increased extracellular concentrations of dopamine and norepinephrine.[1][2][4] This action is similar to that of cocaine and methylphenidate.[3][8] However, the potency of 3,4-DCMP at DAT and NET is notably higher. In animal studies, the threo-diastereomer of 3,4-DCMP is approximately seven times more potent than methylphenidate.[1][2][7]

Monoamine Transporter Binding Affinity

In vitro studies utilizing transporter-transfected human embryonic kidney (HEK) 293 cells have demonstrated that 3,4-DCMP is a potent inhibitor of both DAT and NET, with substantially lower affinity for the serotonin transporter (SERT).[3] All methylphenidate-based substances, including 3,4-DCMP, inhibited the norepinephrine and dopamine transporters 4 to >1000-fold more potently than the serotonin transporter.[3][8] Specifically, the increase in potency of 3,4-DCMP compared to methylphenidate is more pronounced in binding assays, with a 76-fold and 12-fold increase for NET and DAT binding, respectively.[3]

Table 1: Receptor Binding Affinities (IC50/Ki) of 3,4-DCMP

| Target | Assay Type | IC50 / Ki (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | 8.8 ± 1.2 (Ki) | Deutsch et al., 1996 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | 0.25 ± 0.04 (Ki) | Deutsch et al., 1996 |

| Serotonin Transporter (SERT) | [³H]Paroxetine Binding | 771 ± 150 (Ki) | Deutsch et al., 1996 |

| α1A Adrenergic Receptor | Radioligand Binding | Low Micromolar | Luethi et al., 2017[3] |

| 5-HT1A Receptor | Radioligand Binding | Low Micromolar | Luethi et al., 2017[3] |

| 5-HT2C Receptor | Radioligand Binding | 12 µM (IC50) | Luethi et al., 2017[3] |

Mechanism of Action: Reuptake Inhibition

Crucially, studies have shown that 3,4-DCMP acts as a reuptake inhibitor rather than a substrate that induces transporter-mediated efflux of monoamines, a mechanism characteristic of amphetamine-like drugs.[3][5][6] This distinction is critical for understanding its pharmacological effects and potential for neurotoxicity.

Experimental Protocols for Receptor Binding Affinity Studies

The following protocols provide a detailed, step-by-step guide for conducting in vitro radioligand binding assays to determine the affinity of 3,4-DCMP for the dopamine and norepinephrine transporters. These protocols are based on established methodologies in the field.[9][10][11][12][13]

Cell Culture and Membrane Preparation

The foundation of a reliable binding assay is a consistent and well-characterized source of the target receptor. Human Embryonic Kidney 293 (HEK 293) cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are the gold standard for these studies.[3][8][10]

Step-by-Step Protocol:

-

Cell Culture: Culture HEK 293 cells stably expressing hDAT or hNET in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Harvesting: Once cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using a non-enzymatic cell dissociation solution.

-

Membrane Preparation:

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method such as the Bradford or BCA assay.

-

Store membrane preparations at -80°C until use.

-

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (3,4-DCMP) by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.

Diagram 1: Competitive Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Assay Setup: Perform the assay in 96-well plates. Each well will have a final volume of 250 µL.

-

Component Addition: To each well, add:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

50 µL of the appropriate radioligand solution (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) at a concentration near its Kd.

-

50 µL of a range of concentrations of 3,4-DCMP.

-

100 µL of the membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

-

-

Defining Non-Specific Binding: In a set of wells, add a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET) instead of 3,4-DCMP to determine non-specific binding.

-

Defining Total Binding: In another set of wells, add assay buffer instead of any competing ligand to determine total binding.

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of 3,4-DCMP.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the 3,4-DCMP concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the concentration of 3,4-DCMP that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action at the Synapse

The high affinity of 3,4-DCMP for DAT and NET leads to a blockade of neurotransmitter reuptake from the synaptic cleft. This results in an accumulation of dopamine and norepinephrine, leading to enhanced and prolonged signaling at postsynaptic receptors.

Diagram 2: Synaptic Mechanism of 3,4-DCMP

Caption: 3,4-DCMP blocks DAT/NET, increasing synaptic neurotransmitter levels.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the receptor binding affinity of 3,4-DCMP, highlighting its potent and selective inhibition of the dopamine and norepinephrine transporters. The detailed protocols offer a robust framework for researchers to conduct their own in vitro characterization of this and other novel psychoactive substances. A thorough understanding of the binding kinetics and pharmacological profile is paramount for advancing our knowledge of neuropharmacology and for the responsible development of new chemical entities. Future research should focus on exploring the in vivo occupancy of these transporters by 3,4-DCMP, its metabolic profile, and its effects on downstream signaling pathways to build a complete picture of its neurobiological impact.

References

- 1. Chemistry:this compound - HandWiki [handwiki.org]

- 2. youtube.com [youtube.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis [frontiersin.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Pharmacological profile of methylphenidate-based designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicological Screening of 3,4-Dichloromethylphenidate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the initial toxicological screening of 3,4-Dichloromethylphenidate (3,4-DCMP), a synthetic derivative of methylphenidate. As a novel psychoactive substance (NPS), 3,4-DCMP presents a significant challenge to public health and forensic toxicology. This document outlines a tiered, scientifically rigorous approach for researchers, scientists, and drug development professionals to assess its preliminary safety profile. The guide details essential in vitro and in vivo methodologies, emphasizing the rationale behind experimental choices, adherence to validated protocols, and the integration of analytical chemistry for a complete toxicological assessment. Key areas covered include genotoxicity, cytotoxicity, neurotoxicity, cardiotoxicity, and acute systemic toxicity, supported by detailed, step-by-step protocols and data interpretation guidelines.

Introduction: The Emergence of this compound

This compound (3,4-DCMP) is a structural analog of methylphenidate, a widely prescribed central nervous system (CNS) stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Illicitly marketed as a "research chemical," 3,4-DCMP has appeared on the NPS market, raising public health concerns due to its unknown toxicological profile.[2][3]

Structurally, the addition of two chlorine atoms to the phenyl ring of methylphenidate is anticipated to alter its pharmacokinetic and pharmacodynamic properties.[4] This modification likely increases its resistance to metabolism and enhances its affinity for dopamine (DAT) and norepinephrine (NET) transporters, potentially leading to greater potency and a longer duration of action compared to its parent compound.[4][5] Given the established risks associated with stimulant abuse, including cardiotoxicity and neurotoxicity, a thorough and systematic toxicological evaluation of 3,4-DCMP is imperative.[6][7]

This guide presents a logical and scientifically sound workflow for the initial toxicological screening of 3,4-DCMP, from foundational in vitro assays to preliminary in vivo assessments.

Foundational Physicochemical and Analytical Characterization

A prerequisite to any toxicological evaluation is the unambiguous identification and characterization of the test article. This ensures the reliability and reproducibility of subsequent studies.

Synthesis and Purity Analysis

The synthesis of 3,4-DCMP can introduce impurities that may have their own toxicological profiles. Therefore, a validated analytical method is essential to confirm the identity and purity of the 3,4-DCMP batch being tested. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a suitable technique for this purpose.[8]

Bioanalytical Method Development

A sensitive and specific bioanalytical method is crucial for quantifying 3,4-DCMP and its potential metabolites in biological matrices (plasma, urine, tissue homogenates) from in vivo studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[4][9][10]

Table 1: Proposed LC-MS/MS Parameters for 3,4-DCMP Analysis

| Parameter | Recommended Setting | Rationale |

| Chromatography | ||

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for compounds of this polarity.[11] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile | Standard mobile phase for the analysis of amine-containing drugs in positive ion mode.[11] |

| Gradient | Linear gradient from low to high organic phase | Ensures elution and separation of the parent drug and potential metabolites. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The piperidine nitrogen is readily protonated. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis.[4] |

| Precursor Ion | [M+H]+ of 3,4-DCMP | To be determined by direct infusion of a standard. |

| Product Ions | To be determined by fragmentation of the precursor ion. | Characteristic fragments will be selected for quantification and qualification. |

| Internal Standard | Deuterated 3,4-DCMP or a close structural analog | Corrects for matrix effects and variability in sample preparation and instrument response.[12] |

In Vitro Toxicological Assessment

In vitro assays form the first tier of toxicological screening. They are rapid, cost-effective, and reduce the use of animal models, providing crucial information on potential hazards at the cellular and molecular level.[10]

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies substances that can cause genetic damage, a potential precursor to carcinogenesis.[13] A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.[14]

The Ames test is a widely used initial screen for the mutagenic potential of a compound.[7][15] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a nutrient-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of mutations.[16]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.[16]

-

Dose Selection: Use a minimum of five different concentrations of 3,4-DCMP, typically in a logarithmic series.

-

Procedure:

-

Mix the tester strain, 3,4-DCMP solution (or vehicle control), and S9 mix (if applicable) with molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.[7]

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[17]

-

Exposure: Treat the cells with at least three concentrations of 3,4-DCMP (and positive/negative controls) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

-

Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Scoring: Microscopically score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[17]

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[18][19]

Experimental Protocol: Chromosomal Aberration Test

-

Cell Line: CHO cells or human lymphocytes are commonly used.[19]

-

Treatment: Expose cell cultures to at least three concentrations of 3,4-DCMP with and without metabolic activation.[18]

-

Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze at least 200 metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.[18]

Cytotoxicity and Neurotoxicity Assessment

Given that 3,4-DCMP is a CNS stimulant, assessing its potential for cytotoxicity and specific neurotoxicity is crucial. Human neuroblastoma cell lines, such as SH-SY5Y, are relevant in vitro models as they express dopaminergic markers.[1][20][21] The BE(2)-M17 cell line is an alternative that may exhibit a more robust dopaminergic phenotype.[2][3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][22]

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.[2][20]

Experimental Protocol: MTT Assay in SH-SY5Y Cells

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[6]

-

Treatment: Expose the cells to a range of 3,4-DCMP concentrations for 24 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Protocol: LDH Assay in SH-SY5Y Cells

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the 24-hour treatment period, carefully collect the cell culture supernatant from each well.[24]

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation and Absorbance Measurement: Incubate for the recommended time (typically up to 30 minutes) at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[25]

Cardiotoxicity Assessment

Stimulants are known to have cardiovascular effects, and a critical aspect of preclinical safety testing is the evaluation of a compound's potential to cause cardiac arrhythmias.[6] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of proarrhythmic risk.[26]

This electrophysiological assay directly measures the effect of a compound on the current flowing through the hERG channel.

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) cells.[13][25]

-

Assay System: Employ an automated patch-clamp system for high-throughput screening.[13]

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a specific voltage protocol to elicit hERG currents.

-

Record baseline currents in the vehicle solution.

-

Apply increasing concentrations of 3,4-DCMP and record the steady-state block of the hERG current.

-

-

Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value (the concentration at which 50% of the current is inhibited).

In Vivo Toxicological Assessment

In vivo studies are necessary to understand the effects of 3,4-DCMP on a whole organism, including its systemic toxicity and behavioral effects. Rodent models, such as rats and mice, are commonly used for these studies.[27][28]

Acute Systemic Toxicity Study

An acute toxicity study provides information on the potential adverse effects of a single high dose of the substance.

Experimental Protocol: Acute Toxicity Study in Rats (Modified OECD 423)

-

Animal Model: Use young adult male and female rats (e.g., Wistar or Sprague-Dawley strain).

-

Dose Administration: Administer 3,4-DCMP via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at several dose levels. A preliminary dose-ranging study may be necessary.[29]

-

Observations:

-

Monitor animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Record body weights at the beginning and end of the study.

-

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-